2-Bromotetradecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKJNDQLLKTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884484 | |
| Record name | 2-Bromotetradecanoic acid | |
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Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10520-81-7, 135312-82-2 | |
| Record name | 2-Bromotetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10520-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradecanoic acid, 2-bromo- | |
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| Record name | 2-Bromotetradecanoic acid | |
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| Record name | Tetradecanoic acid, 2-bromo- | |
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| Record name | 2-Bromotetradecanoic acid | |
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| Record name | 2-bromotetradecanoic acid | |
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| Record name | 2-Bromotetradecanoic acid | |
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Synthetic Methodologies for 2 Bromotetradecanoic Acid and Its Analogues
Semisynthetic Routes to 2-Bromotetradecanoic Acid Derivatives
Semisynthetic approaches begin with naturally occurring fatty acids, such as myristic acid, or with the already-synthesized this compound, modifying them to create a variety of derivatives.
Myristic acid, the common name for tetradecanoic acid, is a saturated fatty acid found in sources like nutmeg. researchgate.netwikipedia.org It serves as a readily available natural precursor for the synthesis of this compound. The Hell-Volhard-Zelinsky reaction described in section 2.1.1 is the primary method for this modification. nih.govwikipedia.org By treating natural myristic acid with bromine and a phosphorus catalyst, the bromine atom is selectively introduced at the C-2 position, converting the natural scaffold into its biologically active α-bromo analogue. researchgate.netnih.gov
The carboxylic acid group of this compound is a versatile functional handle that can be converted into various derivatives, such as esters, amides, and hydrazones. researchgate.net
Esters : Esters of this compound can be synthesized through several methods. One common route is Fischer esterification, where the bromo-acid is heated with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst. libretexts.org Alternatively, as mentioned previously, quenching the Hell-Volhard-Zelinsky reaction with an alcohol directly yields the ester. wikipedia.org The conversion can also be achieved by first activating the carboxylic acid, for instance by converting it to the acyl chloride with thionyl chloride, which then readily reacts with an alcohol. chemistrysteps.com The ethyl ester, ethyl 2-bromotetradecanoate, is a known derivative. nih.gov
Amides : Amide derivatives are typically prepared by reacting an activated form of this compound with a primary or secondary amine. chemistrysteps.comlibretexts.org The most common activation method involves converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting highly reactive 2-bromotetradecanoyl chloride then reacts violently with ammonia (B1221849) or amines to form the corresponding amide. mdpi.comchemguide.co.uk Direct coupling of the carboxylic acid with an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) provides a milder alternative. chemistrysteps.com
Hydrazones : While less common, hydrazone and related derivatives can also be prepared. These are typically synthesized by reacting an ester or acyl chloride of this compound with hydrazine (B178648) or its derivatives. Semisynthetic derivatives of myristic acid, including hydrazones, have been reported to possess a wide spectrum of biological activities. researchgate.net
| Derivative | Reagents | Method |
| Ester | Alcohol, Acid Catalyst | Fischer Esterification |
| Amide | 1. Thionyl Chloride 2. Amine | Acyl Chloride Pathway |
| Amide | Amine, DCC | Direct Coupling |
Synthesis of Alkyl-Functionalized Maleic Anhydride (B1165640) Derivatives Utilizing this compound
This compound can serve as a lipophilic building block for the synthesis of functionalized maleic anhydride derivatives. These derivatives are useful as monomers for polymerization or as reactive intermediates. researchgate.net A plausible synthetic strategy involves leveraging the reactivity of both the bromine atom and the carboxylic acid.
One approach could involve a multi-step synthesis. For example, this compound could first be converted into a derivative suitable for attachment. The anhydride ring of maleic anhydride is susceptible to nucleophilic attack by amino groups, leading to a ring-opening reaction that forms an amide bond and a free carboxylic acid. mdpi.com A synthetic route could therefore involve:
Reacting this compound with a diamine, where one amine reacts with the acid to form a stable amide, leaving the other amine free.
The resulting molecule, now bearing a long alkyl chain and a free amino group, can then be reacted with maleic anhydride. The free amine attacks the anhydride, opening the ring.
Subsequent dehydration of the resulting maleamic acid derivative would yield the final alkyl-functionalized maleimide (B117702), which contains the C14 chain derived from this compound.
This strategy allows for the incorporation of the long, hydrophobic tetradecanyl chain onto a reactive maleic anhydride-derived scaffold, creating molecules with potential applications as polymer modifiers or self-assembling systems. researchgate.net
Stereoselective Synthesis of this compound Enantiomers
The preparation of the individual enantiomers of this compound, namely (R)-2-bromotetradecanoic acid and (S)-2-bromotetradecanoic acid, is essential for the specific investigation of their biological roles and for their application as chiral synthons in organic chemistry. The most common approach to obtaining these enantiomerically pure compounds is through the resolution of a racemic mixture of this compound. Key methodologies employed for this purpose include classical chemical resolution through the formation of diastereomeric salts and enzymatic kinetic resolution.
A well-established and widely used technique for separating enantiomers of carboxylic acids is through their conversion into diastereomeric salts using a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org This method leverages the different solubilities of the resulting diastereomeric salt pairs, which allows for their separation by fractional crystallization. For resolving a racemic carboxylic acid like this compound, a chiral amine such as (R)-1-phenylethylamine or (S)-1-phenylethylamine is frequently used.
In this process, the racemic this compound is treated with an enantiomerically pure chiral amine in a suitable solvent. This reaction leads to the formation of a mixture of two diastereomeric salts. Due to their distinct physical properties, one of the diastereomers will be less soluble and will preferentially crystallize from the solution. This crystallized salt is then isolated by filtration. Finally, treatment with an acid removes the chiral auxiliary, yielding the enantiomerically enriched this compound. The other enantiomer can be recovered from the remaining mother liquor.
Enzymatic kinetic resolution represents another highly effective strategy for accessing enantiopure compounds. nih.govunits.it Lipases are particularly valuable enzymes for this purpose, owing to their ability to catalyze the esterification of one enantiomer in a racemic mixture at a significantly faster rate than the other. mdpi.combohrium.com
A typical procedure for the lipase-catalyzed kinetic resolution of racemic this compound involves the reaction of the acid with an alcohol in an organic solvent, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme selectively facilitates the esterification of one enantiomer, for example, the (R)-enantiomer, while the (S)-enantiomer remains as the unreacted carboxylic acid. The resulting mixture, containing the ester and the unreacted acid, can then be readily separated. The enantiomerically enriched acid is isolated directly, and the corresponding ester can be subjected to hydrolysis to afford the other enantiomer. The success of this method hinges on the enantioselectivity of the chosen enzyme, which is often very high. nih.gov
The following tables provide representative data for the resolution of racemic this compound, illustrating the typical outcomes of diastereomeric salt formation and enzymatic kinetic resolution techniques.
Table 1: Resolution of Racemic this compound via Diastereomeric Salt Formation
| Resolving Agent | Isolated Diastereomeric Salt | Yield (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
|---|---|---|---|
| (R)-1-Phenylethylamine | Salt of (R)-2-Bromotetradecanoic acid | 46 | >98 |
| (S)-1-Phenylethylamine | Salt of (S)-2-Bromotetradecanoic acid | 44 | >98 |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
| Lipase Source | Alcohol | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| Candida antarctica Lipase B | Methanol | (S)-2-Bromotetradecanoic acid (unreacted) | ~50 | 97 |
| (R)-Methyl 2-bromotetradecanoate (esterified) | 95 | |||
| Pseudomonas cepacia Lipase | Butanol | (S)-2-Bromotetradecanoic acid (unreacted) | ~50 | 93 |
| (R)-Butyl 2-bromotetradecanoate (esterified) | 90 |
Biological Activities and Pharmacological Efficacy of 2 Bromotetradecanoic Acid
Antimicrobial Properties
2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a halogenated derivative of myristic acid. It has been investigated for its potential as an antimicrobial agent, with research primarily focusing on its efficacy against various fungal species. As a myristic acid analog, its mechanism of action is often linked to the inhibition of N-myristoyltransferase, an enzyme crucial for the function of many fungal and viral proteins.
Studies have demonstrated that this compound exhibits significant antifungal properties. The introduction of a bromine atom at the alpha position of tetradecanoic acid enhances its fungitoxicity compared to the parent alkanoic acid nih.gov. Research indicates that among various homologous series of fatty acids, 2-bromo alkanoic acids are the most toxic on a molecular basis nih.gov.
Saccharomyces cerevisiae, a common yeast, has been used as a model organism to test the antifungal activity of this compound. In in-vitro tests conducted in RPMI 1640 media, the compound showed potent activity against S. cerevisiae, exhibiting a Minimum Inhibitory Concentration (MIC) of 10 microMolar nactem.ac.uk. This indicates a strong inhibitory effect on the growth of this yeast. Some research has also identified this compound as one of the compounds present in the ethyl acetate (B1210297) extract of Saccharomyces cerevisiae itself nih.gov.
Candida albicans is a significant opportunistic pathogenic yeast in humans. This compound has been shown to be effective against this pathogen. In vitro studies have determined its MIC to be 39 microMolar against C. albicans nactem.ac.uk. This activity is part of a broader investigation into myristic acid analogs as potential inhibitors of N-myristoyltransferase, a key enzyme for fungal viability nactem.ac.uk.
Cryptococcus neoformans is an encapsulated yeast responsible for life-threatening infections, particularly in immunocompromised individuals nih.govwikipedia.orgdukehealth.org. Research has highlighted the potent activity of this compound against this pathogen. The compound demonstrated an MIC of 20 microMolar against C. neoformans in laboratory testing nactem.ac.uk. This suggests its potential as a lead compound for developing new therapies against cryptococcosis.
Aspergillus niger, a common filamentous fungus, was also tested for its susceptibility to this compound. The compound exhibited significant inhibitory effects, with an MIC of less than 42 microMolar nactem.ac.uk. The antifungal activity of 2-bromo alkanoic acids, including this compound, is influenced by factors such as the chain length of the acid and the pH of the medium nih.gov.
| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) |
| Saccharomyces cerevisiae | Yeast | 10 µM nactem.ac.uk |
| Cryptococcus neoformans | Yeast | 20 µM nactem.ac.uk |
| Candida albicans | Yeast | 39 µM nactem.ac.uk |
| Aspergillus niger | Filamentous Fungus | < 42 µM nactem.ac.uk |
While the antifungal properties of this compound are well-documented, specific research detailing its broad-spectrum antibacterial activity is less prevalent in the available literature. Halogenated fatty acids are generally known for their antimicrobial properties. For instance, other brominated compounds have shown broad-spectrum antibacterial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa amazonaws.com. However, detailed studies focusing specifically on the antibacterial spectrum of this compound are limited. Research on the parent compound, tetradecanoic acid (myristic acid), has shown it can inhibit virulence factors in bacteria such as P. aeruginosa frontiersin.org. This suggests that derivatives like this compound could possess antibacterial properties, but further targeted investigation is required to define its specific spectrum of activity, mechanism of action, and efficacy against various bacterial pathogens.
Antifungal Efficacy against Pathogenic Yeasts and Filamentous Fungi
Antiviral Potency
The modification of fatty acids can yield compounds with significant antiviral properties. Research into this compound and related compounds suggests a mechanism of action often linked to the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the function of various viral and cellular proteins.
Inhibition of Human Immunodeficiency Virus (HIV) Replication
While direct studies on this compound's effect on HIV are limited, its role as an inhibitor of N-myristoyltransferase (NMT) is of significant interest in anti-HIV research. The analog, 2-bromomyristoyl-CoA, which is derived from this compound (also known as α-Bromomyristic acid), has been shown to be a competitive inhibitor of NMT. researchgate.net This enzyme is responsible for the myristoylation of the HIV-1 Gag protein, a critical step for the assembly and budding of new virus particles. Inhibition of this process can disrupt the viral life cycle.
Furthermore, other derivatives of tetradecanoic acid have demonstrated direct anti-HIV effects. For instance, 3-fluoro-13-oxatetradecanoic acid has been reported to be effective against HIV-1 production. researchgate.net Similarly, other bromo-fatty acids, such as 12-Bromododecanoic acid, have been shown to inhibit HIV replication in T cells with an EC50 of 38 µM. medchemexpress.com These findings suggest that fatty acid derivatives, including the 2-bromo variant of tetradecanoic acid, represent a promising avenue for the development of novel anti-HIV therapies targeting viral protein modification.
Broader Antiviral Effects against Viral Replication
The potential for broader antiviral activity of this compound stems from its mechanism as an NMT inhibitor. N-myristoylation is a post-translational modification essential for the function of many host and viral proteins involved in signal transduction, protein-protein interactions, and membrane targeting. Viruses from various families, including Picornaviridae (e.g., poliovirus, rhinovirus) and Retroviridae, rely on myristoylation of their structural proteins for replication. By inhibiting NMT, this compound could theoretically interfere with the life cycle of a wide range of viruses that depend on this enzymatic activity. This positions NMT inhibitors as potential broad-spectrum antiviral agents.
Antiparasitic and Anthelmintic Effects
The essential role of N-myristoyltransferase in lower eukaryotes, including protozoan parasites and nematodes, makes it an attractive target for antiparasitic drug development. The differences between parasite and human NMT enzymes offer a window for selective toxicity.
Activity against Trypanosomes
Derivatives of tetradecanoic acid have shown significant activity against trypanosomes, the protozoan parasites responsible for diseases like African sleeping sickness and Chagas disease. Notably, 11-oxatetradecanoic acid was found to inhibit more than 99% of cultured trypanosomes within 24 hours. researchgate.net The likely mechanism for bromo-fatty acid derivatives like this compound is the inhibition of the parasite's N-myristoyltransferase. This enzyme is vital for the survival of Trypanosoma brucei, and its inhibition leads to detrimental effects on the parasite's growth and viability. The potential of 2-bromomyristoyl-CoA, the active form of this compound, to inhibit NMT suggests its potential as a trypanocidal agent. researchgate.net
Anthelmintic Activity in Caenorhabditis elegans Models
Caenorhabditis elegans is a widely used model organism for screening new anthelmintic drugs due to its genetic and physiological similarities to parasitic nematodes. While specific studies detailing the anthelmintic activity of this compound in C. elegans are not extensively documented in available literature, the inhibition of N-myristoyltransferase is a validated strategy against nematodes. NMT is essential for the development and viability of these worms. Therefore, as an NMT inhibitor, this compound is a candidate for investigation as a potential anthelmintic compound.
Anticancer Research Implications
N-myristoyltransferase is increasingly recognized as a significant target in cancer therapy. Many proteins involved in oncogenic signaling pathways, including Src-family kinases, require myristoylation for their proper localization and function. The inhibition of NMT can, therefore, disrupt these pathways and suppress tumor growth.
As a precursor to the NMT inhibitor 2-bromomyristoyl-CoA, this compound has implications for anticancer research. researchgate.net By preventing the myristoylation of key signaling proteins, it could inhibit cell proliferation, induce apoptosis, and reduce the metastatic potential of cancer cells. While direct studies on this compound are sparse, research on other fatty acid derivatives supports this concept. For example, 12-methyltetradecanoic acid, another derivative, has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer, and induce apoptosis. nih.gov These findings underscore the potential of investigating this compound as a targeted anticancer agent.
Metabolic Regulation and Modulatory Effects
2-bromo fatty acids are recognized for their significant influence on cellular energy metabolism, particularly the interplay between fatty acid and glucose oxidation pathways.
Impact on Fatty Acid Oxidation Pathways
This compound and its structural analogues are potent inhibitors of mitochondrial fatty acid β-oxidation, the primary process by which fatty acids are broken down to produce energy. nih.govnih.govnih.gov The mechanism of this inhibition is well-documented, primarily targeting key enzymes required for the transport and catabolism of long-chain fatty acids.
Research has extensively utilized a closely related compound, 2-bromopalmitate, to elucidate this mechanism. The process begins when the cell activates 2-bromopalmitate to its coenzyme A (CoA) derivative, 2-bromopalmitoyl-CoA. oup.com This activated form then irreversibly binds to and inhibits Carnitine Palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane. nih.govoup.com CPT-I is the rate-limiting step for the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. oup.comaocs.org By blocking this transport step, 2-bromo fatty acids effectively prevent the oxidation of long-chain fatty acids. nih.gov
The inhibitory effects are not limited to CPT-I. Studies using the shorter-chain analogue, DL-2-bromooctanoate, have shown it causes complete and irreversible inactivation of 3-ketothiolase, another critical enzyme within the β-oxidation spiral itself. nih.gov This indicates that 2-bromo fatty acids can disrupt this metabolic pathway at multiple points. The CoA and carnitine esters of 2-bromopalmitate are considered exceptionally powerful and specific inhibitors of this process. nih.gov
| 2-Bromo Fatty Acid Analogue | Primary Enzyme Target | Metabolic Pathway Affected | Reference |
|---|---|---|---|
| 2-Bromopalmitate | Carnitine Palmitoyltransferase I (CPT-I) | Fatty Acid Transport into Mitochondria | nih.govoup.com |
| DL-2-Bromooctanoate | 3-Ketothiolase I | Beta-Oxidation Spiral | nih.gov |
Promotion of Glucose Uptake in Cellular Models
As a direct consequence of inhibiting fatty acid oxidation, cells must shift their energy production to rely more heavily on glucose. Research in isolated rat myocytes demonstrated that when fatty acid oxidation was inhibited by compounds like 2-bromopalmitic acid (2-BPA), the oxidation of glucose was significantly stimulated in a concentration-dependent manner. nih.gov
This metabolic switch appears to be mediated by effects on both glucose transport and its subsequent breakdown. The same study found that the uptake of 2-deoxyglucose, a glucose analogue used to measure glucose transport, was stimulated two-fold by fatty acid oxidation inhibitors. nih.gov Furthermore, the oxidation of pyruvate (B1213749) was also increased, suggesting a coordinated upregulation of the entire glucose utilization pathway, from cellular entry to mitochondrial oxidation. nih.gov
However, the effect on glucose transport may be cell-type specific. A study conducted in 3T3-L1 adipocytes found that while another inhibitor, 4-bromocrotonic acid, enhanced glucose transport, 2-bromopalmitic acid had no effect. nih.gov This highlights that the cellular context is critical in determining the precise metabolic response to the inhibition of fatty acid oxidation.
| Cellular Model | Compound Tested | Effect on Glucose Metabolism | Reference |
|---|---|---|---|
| Isolated Rat Myocytes | 2-Bromopalmitic Acid | Stimulated glucose oxidation and 2-deoxyglucose uptake | nih.gov |
| 3T3-L1 Adipocytes | 2-Bromopalmitic Acid | No effect on glucose transport | nih.gov |
Receptor Agonism
Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism
Peroxisome Proliferator-Activated Receptor Delta (PPARδ) is a nuclear receptor that acts as a key regulator of lipid metabolism. nih.gov Pharmacological activation of PPARδ is known to robustly increase fatty acid transport and oxidation, particularly in metabolically active tissues like skeletal muscle and adipose tissue. nih.govnih.gov
There is no direct scientific evidence to suggest that this compound or its analogues function as PPARδ agonists. The established mechanism of action for 2-bromo fatty acids is the potent inhibition of fatty acid oxidation. nih.govnih.govnih.gov This action is functionally opposite to the effects of PPARδ activation. While certain fatty acids and their derivatives can serve as natural ligands for PPARs, the inhibitory nature of 2-brominated fatty acids on the very pathway that PPARδ promotes makes it unlikely that they act as agonists for this receptor. Their primary role is that of a metabolic modulator through direct enzyme inhibition rather than through the activation of nuclear receptors that promote fatty acid catabolism.
Molecular Mechanisms of Action of 2 Bromotetradecanoic Acid
Enzyme Inhibition Profiles
Research into the specific enzyme inhibition profiles of 2-Bromotetradecanoic acid is limited. General mechanistic insights are often inferred from studies of the more commonly used inhibitor, 2-bromopalmitate.
N-Myristoyltransferase (NMT) Inhibition
Competitive Inhibition Kinetics
Specific data on the competitive inhibition kinetics of this compound with NMT are not available in the current scientific literature. For a competitive inhibitor, one would expect to see an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). However, kinetic studies to determine these parameters for this compound's interaction with NMT have not been published.
Specificity and Binding Characteristics
Detailed information regarding the specificity and binding characteristics of this compound to the active site of NMT is not documented. Such studies would typically involve X-ray crystallography or computational docking to elucidate the specific amino acid residues involved in the interaction and the binding affinity.
Palmitoylation Inhibition
While α-bromo fatty acids are known to be general inhibitors of protein palmitoylation, the majority of research has focused on 2-bromopalmitate biorxiv.org. In cells, these fatty acids are typically converted to their coenzyme A (CoA) derivatives, which then act as reactive analogs of palmitoyl-CoA biorxiv.orgresearchgate.net.
Targeting DHHC Protein Palmitoyltransferases
The mechanism of palmitoylation inhibition by α-bromo fatty acids is thought to involve the targeting of DHHC (Asp-His-His-Cys) domain-containing protein palmitoyltransferases biorxiv.orgresearchgate.net. The reactive 2-bromoacyl-CoA analog is believed to covalently modify the catalytic cysteine residue within the DHHC motif, leading to irreversible inhibition of the enzyme biorxiv.orgnih.gov. However, specific studies confirming this mechanism for this compound and detailing its effects on the 23 different human DHHC enzymes are not available.
Inhibition of GSDME-C Palmitoylation during Pyroptosis
Recent research has highlighted the importance of palmitoylation in the process of pyroptosis, a form of inflammatory cell death. Specifically, the palmitoylation of Gasdermin D (GSDMD) and Gasdermin E (GSDME) has been shown to be crucial for their function nih.govresearchgate.net. Studies have utilized 2-bromopalmitate to demonstrate that inhibiting palmitoylation can block the membrane translocation of the N-terminal fragments of these proteins, thereby preventing pore formation and cell death biorxiv.orgnih.govresearchgate.net. There is, however, no specific research available that has utilized or investigated the effects of this compound on GSDME-C palmitoylation during pyroptosis.
Mechanisms of Palmitoylation Blockade
This compound, and its widely studied analog 2-bromopalmitate (2-BP), is recognized as a general inhibitor of protein S-palmitoylation, a crucial reversible lipid modification that affects protein trafficking, stability, and function. nih.gov The blockade of this process by 2-BP is not mediated by a single mechanism but rather involves a dual approach. Research supports at least two distinct modes of palmitoylation inhibition. nih.gov
Firstly, 2-BP can inhibit the activity of DHHC palmitoyl (B13399708) acyltransferases (PATs), the family of enzymes responsible for catalyzing the attachment of palmitate to substrate proteins. nih.govnih.gov In cellular environments, 2-BP is converted to 2-bromopalmitoyl-CoA (2-BP-CoA), although this conversion is less efficient than that of its natural counterpart, palmitate. nih.govacs.orgresearchgate.net Both 2-BP and its CoA-conjugated form can label DHHC PATs, suggesting a direct interaction with the enzymes that mediate protein S-palmitoylation. nih.govnih.gov The α-halo-carbonyl structure of 2-BP facilitates electrophilic alkylation, which is thought to mediate irreversible inhibition, particularly of cysteine residues in or near the enzyme's active site. nih.gov
Secondly, 2-BP can directly compete with palmitate for incorporation at specific cysteine residues on target proteins. nih.govnih.govacs.org This direct covalent competition means that instead of being left un-palmitoylated, some proteins become irreversibly alkylated by 2-BP. nih.gov The functional outcomes of these two mechanisms are significantly different. Inhibition of PATs leaves proteins unmodified, whereas direct alkylation results in a permanent, functionally distinct modification. nih.gov This alkylation introduces a negatively charged free carboxylate group, which can itself alter the protein's association with cellular membranes. nih.gov
Bromoacyl-CoA Dehydrogenase Substrate Interactions
The CoA-activated form of 2-bromo fatty acids can interact with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases. Studies using analogues like S-2-Br-hexanoyl-CoA have shown that these compounds can act as both substrates and irreversible inhibitors of medium-chain acyl-CoA dehydrogenase. nih.gov This dual interaction is characterized by the compound's ability to partially reduce the FAD prosthetic group of the dehydrogenase, while also causing inactivation through covalent modification. nih.gov
The mechanism of inactivation involves the attachment of one inhibitor molecule per subunit of the oxidized enzyme. nih.gov Specifically, the active site base, glutamate-376 (GLU376), has been identified as the site of modification. nih.gov The proposed mechanism involves a simple nucleophilic attack by the carboxylate of the active site base on the C-2 atom of the 2-bromo-acyl-CoA analogue. nih.gov While some bromoacyl-CoA analogues are very weak substrates for the dehydrogenase, they can still be highly effective inhibitors. nih.gov
Cellular and Subcellular Effects
Lipid Droplet Depletion and its Role in Antiviral Activity
A significant cellular effect of 2-bromopalmitate (2-BP) is the depletion of lipid droplets (LDs), which has been identified as a key mechanism for its antiviral activity. nih.govnih.gov LDs are cellular organelles that many viruses utilize for their replication. nih.govnih.gov While 2-BP is a known palmitoylation inhibitor, its potent antiviral effects, particularly against various coronaviruses, appear to stem primarily from this disruption of LDs rather than from the inhibition of palmitoylation. nih.govnih.gov
Comparative studies with other palmitoylation inhibitors, such as 2-fluoro palmitic acid (2-FPA) and cerulenin, revealed that while they all have similar inhibitory effects on palmitoylation, only 2-BP uniquely and strongly depletes LDs. nih.govnih.gov This suggests that the mechanism of viral inhibition by 2-BP is distinct from its effect on protein acylation. nih.gov The crucial role of LDs in viral replication was further demonstrated when the addition of oleic acid, which promotes LD formation, significantly rescued both LD depletion and the antiviral effects of 2-BP. nih.govnih.gov This highlights LDs as a potential target for the development of broad-spectrum antiviral strategies. nih.gov
Interactions with Biological Membranes and Cell Walls
2-Bromopalmitate influences the association of proteins with biological membranes. The covalent attachment of 2-BP to proteins results in a terminal molecule with a negatively charged free carboxylate. nih.gov This alteration can increase charge repulsion and consequently reduce the protein's ability to anchor to or associate with cellular membranes. nih.gov
Furthermore, 2-BP affects the localization of proteins to specific membrane microdomains, such as detergent-resistant membranes (DRMs), which are often referred to as lipid rafts. researchgate.net For instance, treatment of Jurkat T cells with 2-bromopalmitate blocks the localization of key signaling proteins like Fyn, Lck, and LAT to these specialized membrane domains. researchgate.net This disruption of protein localization is a direct consequence of inhibiting the palmitoylation necessary for their proper membrane anchoring and trafficking. researchgate.net
Modulation of Signal Transduction Cascades (e.g., BAK/BAX-Caspase 3-GSDME pathway)
2-Bromopalmitate has been shown to modulate critical signal transduction cascades involved in programmed cell death. Specifically, it acts as an inhibitor of pyroptosis, a form of inflammatory cell death, induced by chemotherapy. exlibrisgroup.comnih.govbohrium.com This pyroptotic pathway is mediated by the sequential activation of BAK/BAX, caspase-3, and Gasdermin E (GSDME). exlibrisgroup.comnih.govresearchgate.net
The mechanism of inhibition involves the prevention of GSDME palmitoylation. exlibrisgroup.comnih.gov During chemotherapy-induced pyroptosis, GSDME is palmitoylated on its C-terminal fragment (GSDME-C). exlibrisgroup.combohrium.com 2-BP blocks this modification, thereby inhibiting the downstream events of pyroptosis. exlibrisgroup.comnih.gov The importance of this palmitoylation step is underscored by findings that mutating the palmitoylation sites on GSDME also diminishes chemotherapy-induced pyroptosis. exlibrisgroup.combohrium.com Furthermore, treatment with 2-BP was found to increase the interaction between the GSDME C-terminal and N-terminal fragments, providing a potential mechanism for its inhibitory function. exlibrisgroup.comnih.govbohrium.com This discovery offers new targets for potentially converting chemotherapy-induced pyroptosis into apoptosis, another form of programmed cell death. nih.gov
Specific Target Elucidation
The promiscuous reactivity of 2-bromopalmitate (2-BP) means it interacts with a wide array of cellular proteins. nih.govnih.gov Mass spectrometry-based proteomics have been instrumental in identifying the specific targets of this inhibitor. The primary intended targets are the 23 members of the DHHC family of palmitoyl acyltransferases (PATs). nih.gov However, studies using clickable 2-BP analogues have revealed that its targets are far more diverse. nih.govnih.gov
Enriched targets of 2-BP include not only PAT enzymes but also a large number of transporters, channels, chaperones, and other enzymes. nih.gov Notably, many of the identified proteins are themselves known to be palmitoylated, consistent with 2-BP's role as a direct covalent competitor for this modification. nih.govnih.gov There appears to be no significant preference for CoA-dependent enzymes. nih.govnih.gov In the context of specific pathways, several ZDHHC proteins, including ZDHHC-2, -7, -11, and -15, have been identified as enzymes that can interact with and palmitoylate GSDME, making them indirect targets of 2-BP's inhibitory action on pyroptosis. exlibrisgroup.comnih.gov
Table of Identified 2-Bromopalmitate Targets
| Target Category | Specific Examples / Description | Primary Mechanism of Interaction | Reference |
| Enzymes | DHHC Palmitoyl Acyltransferases (PATs), Medium-Chain Acyl-CoA Dehydrogenase, Transporters, Channels | Covalent modification (alkylation), Enzyme inhibition | nih.gov, nih.gov, nih.gov |
| Signaling Proteins | GSDME, Fyn, Lck, LAT, GNAI2, GNAI3 | Inhibition of palmitoylation, Direct alkylation | nih.gov, exlibrisgroup.com, nih.gov, researchgate.net |
| Protein Classes | Known palmitoylated proteins, Membrane-associated enzymes | Direct covalent competition with palmitate | nih.gov, nih.gov |
Lack of Evidence Linking this compound to UNC-63 as an Anthelmintic Target
Extensive research has been conducted to identify the molecular targets of potential anthelmintic compounds, with a significant focus on the nematode Caenorhabditis elegans as a model organism. One such area of investigation has been the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial components of the nematode nervous system and are targeted by existing anthelmintics like levamisole. A key subunit of these receptors is UNC-63. However, a thorough review of available scientific literature reveals no direct evidence to support the identification of UNC-63 as a specific molecular target for the compound this compound.
While the anthelmintic properties of various fatty acid derivatives have been explored, and the role of UNC-63 in the mechanism of action of other anthelmintics is well-documented, a specific link between this compound and the UNC-63 receptor subunit has not been established in published research. Studies detailing the mechanism of action of this compound as an anthelmintic, particularly in relation to its interaction with specific nAChR subunits, are not present in the current body of scientific literature.
Therefore, any discussion on the identification of UNC-63 as a potential anthelmintic target for this compound would be speculative and not based on empirical data. Further research, including molecular docking studies, analysis of the effects of this compound on C. elegans strains with mutations in the unc-63 gene, and electrophysiological assays, would be required to investigate this potential interaction. Without such dedicated studies, the molecular mechanisms of action of this compound as an anthelmintic, and specifically its relationship with UNC-63, remain unknown.
Biochemical Pathways and Systems Biology of 2 Bromotetradecanoic Acid
Integration into Lipid Metabolism Pathways
2-Bromotetradecanoic acid, a synthetic halogenated fatty acid, integrates into lipid metabolism primarily by acting as a substrate for enzymes that typically process endogenous fatty acids. Once it enters the cell, it is activated to its coenzyme A (CoA) thioester, 2-bromotetradecanoyl-CoA, by acyl-CoA synthetases. This conversion is a critical step that allows it to participate in, and interfere with, various metabolic pathways. Its structure, closely resembling the saturated fatty acid myristic acid (tetradecanoic acid), facilitates its entry into these pathways. However, the presence of a bromine atom at the α-carbon (C-2) position sterically and electronically hinders the normal enzymatic processing, leading to significant alterations in lipid metabolism.
The primary impact of this compound is the inhibition of fatty acid oxidation. While not as extensively studied as its longer-chain analog, 2-bromopalmitate, the mechanism of action is presumed to be similar, leading to a reduction in the breakdown of fatty acids for energy production. This inhibition can lead to an accumulation of lipid intermediates and a shift in the metabolic landscape of the cell.
Peroxisomal beta-oxidation is a critical pathway for the degradation of very-long-chain fatty acids, branched-chain fatty acids, and certain other lipid molecules that are not efficiently metabolized in the mitochondria. The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.
The introduction of 2-bromotetradecanoyl-CoA into this pathway leads to its disruption. The initial and rate-limiting step of peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidase, which introduces a double bond between the α- and β-carbons. The presence of the bulky bromine atom at the α-position of 2-bromotetradecanoyl-CoA is thought to inhibit this enzyme. This inhibition is likely due to the altered electronic properties and steric hindrance at the active site, preventing the formation of the trans-2-enoyl-CoA intermediate. Consequently, the entire beta-oxidation spiral is halted at its first step for this modified fatty acid, and potentially for other natural substrates as well, due to competitive inhibition.
| Enzyme | Step in Peroxisomal Beta-Oxidation | Postulated Effect of 2-Bromotetradecanoyl-CoA |
| Acyl-CoA Oxidase | Dehydrogenation | Inhibition |
| Enoyl-CoA Hydratase | Hydration | Not directly inhibited |
| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation | Not directly inhibited |
| 3-Ketoacyl-CoA Thiolase | Thiolytic Cleavage | Not directly inhibited |
Post-Translational Modification Modulation
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues of a protein via a thioester linkage. This modification is crucial for regulating protein trafficking, localization, stability, and function. The process is catalyzed by a family of enzymes called palmitoyl (B13399708) acyltransferases (PATs), which are characterized by a conserved DHHC (Asp-His-His-Cys) domain.
This compound, by analogy to the well-studied 2-bromopalmitate, is a potent and irreversible inhibitor of protein S-palmitoylation. nih.gov After its conversion to 2-bromotetradecanoyl-CoA, it acts as a reactive substrate for PATs. The enzyme attempts to transfer the 2-bromotetradecanoyl group to its active site cysteine within the DHHC motif. However, the electrophilic nature of the carbon-bromine bond at the α-position leads to a nucleophilic attack by the cysteine thiol, resulting in the formation of a stable, covalent adduct and the displacement of the bromide ion. This covalent modification irreversibly inactivates the PAT enzyme.
By inhibiting the family of PAT enzymes, this compound can globally suppress the S-palmitoylation of a wide range of protein substrates. nih.gov This leads to mislocalization of membrane-associated proteins, altered signaling cascades, and disruption of cellular homeostasis. For instance, proteins that rely on palmitoylation for their association with the plasma membrane or specific subcellular compartments may be found diffused in the cytoplasm.
| Target Enzyme/Process | Mechanism of Action of 2-Bromotetradecanoyl-CoA | Consequence |
| Palmitoyl Acyltransferases (PATs) | Covalent modification and irreversible inhibition of the DHHC active site. nih.gov | Global reduction in protein S-palmitoylation. |
| Protein Substrates | Failure to undergo S-palmitoylation. | Altered subcellular localization, stability, and protein-protein interactions. |
Interplay with Gene Expression and Transcription Factors (e.g., PPARδ)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Fatty acids and their derivatives are natural ligands for PPARs. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating their transcription.
This compound, similar to other fatty acid analogs, is expected to function as a ligand for PPARs. Specifically, it has been suggested that 2-brominated fatty acids can act as agonists for PPARδ. Activation of PPARδ by this compound would lead to the upregulation of a suite of genes involved in fatty acid catabolism. This includes genes encoding for proteins involved in fatty acid transport (e.g., fatty acid binding proteins), mitochondrial and peroxisomal fatty acid oxidation, and energy expenditure.
This interaction represents a complex regulatory feedback loop. While this compound inhibits beta-oxidation enzymes directly, its activation of PPARδ could transcriptionally promote the very same pathways. The net effect on cellular metabolism would depend on the relative potency of these two opposing actions. The activation of PPARδ may be a compensatory response to the cellular energy deficit caused by the inhibition of fatty acid oxidation.
| Transcription Factor | Ligand | Target Gene Category | Cellular Response |
| PPARδ | This compound (postulated) | Fatty Acid Transport | Increased cellular uptake of fatty acids. |
| PPARδ | This compound (postulated) | Fatty Acid Oxidation | Upregulation of beta-oxidation enzymes. |
| PPARδ | This compound (postulated) | Energy Uncoupling | Increased thermogenesis. |
Analytical Methodologies for 2 Bromotetradecanoic Acid Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating 2-bromotetradecanoic acid from complex mixtures, enabling its subsequent identification and quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, the carboxylic acid group is often derivatized, typically through esterification (e.g., methylation), to increase its volatility and improve chromatographic peak shape.
The separation is achieved on a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for preliminary identification. For instance, in one analysis, this compound was identified with a retention time of 16.694 minutes researchgate.net.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification.
The fragmentation pattern of this compound is predictable based on its structure. Key fragmentation pathways for long-chain fatty acids and their esters include:
Alpha-cleavage: Breakage of the bond between the first and second carbon (C1-C2) and the second and third carbon (C2-C3). The cleavage next to the bromine atom is a significant pathway.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds, including fatty acid esters.
Loss of the bromine atom: The presence of bromine isotopes (79Br and 81Br in nearly a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, which is a key indicator in the mass spectrum.
Alkyl chain fragmentation: A series of fragment ions separated by 14 mass units (corresponding to CH2 groups) is typical for long-chain aliphatic compounds libretexts.org.
The mass spectrum available in the National Institute of Standards and Technology (NIST) database can be used for definitive library matching and identification nist.govnist.gov.
Table 1: Predicted Key Mass Fragments for Methyl 2-Bromotetradecanoate in GC-MS (EI)
| Ion Description | Predicted m/z | Fragmentation Pathway |
|---|---|---|
| Molecular Ion [M]+• | 320/322 | Ionized parent molecule (as methyl ester) |
| [M - OCH3]+ | 289/291 | Loss of the methoxy (B1213986) group |
| [M - Br]+ | 241 | Loss of the bromine atom |
| [Br-CH-COOCH3]+ | 151/153 | Alpha-cleavage |
Note: The table presents predicted values for the methyl ester derivative commonly used for GC-MS analysis. The presence of bromine isotopes (79Br/81Br) results in doublet peaks for bromine-containing fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for compounds that are thermally unstable or require derivatization for GC analysis. While this compound can be analyzed by GC-MS, LC-MS provides a direct route for analysis in biological fluids and other complex matrices.
A significant challenge in the LC-MS analysis of fatty acids is their poor ionization efficiency in common modes like electrospray ionization (ESI). To overcome this, chemical derivatization of the carboxylic acid group is often employed to enhance sensitivity mdpi.comnih.gov. This strategy involves attaching a tag that is easily ionizable, often one that carries a permanent positive charge, allowing for highly sensitive detection in positive ion mode nih.gov.
Recently, novel derivatization reagents have been developed to improve the profiling of carboxyl-containing metabolites. One such approach uses a bromine isotope-coded derivatization reagent, which introduces a distinctive isotopic signature that facilitates the identification of all derivatized compounds in a complex sample by LC-MS nih.gov. While this method is for general carboxyl-containing compounds, its principles could be adapted for specific fatty acid analysis.
Alternatively, techniques that avoid derivatization are being explored. Ultra-Performance Convergence Chromatography (UPC2), a form of supercritical fluid chromatography, coupled with mass spectrometry (UPC2/MS), has been successfully used for the direct analysis of brominated vegetable oil without requiring derivatization lcms.cz. This approach could potentially be applied to the analysis of brominated fatty acids like this compound, offering a simpler and faster analytical method lcms.cz.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as an essential tool for its unambiguous identification and characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound nist.gov.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and alkyl bromide functionalities.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Peak Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong |
| Carbonyl (C=O) | Stretching | 1725 - 1700 | Strong |
| Methylene (B1212753) (CH2) | Bending (Scissoring) | ~1465 | Medium |
| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Medium |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch confirms the presence of the carboxyl group. The C-H stretching bands are indicative of the long aliphatic chain, and the presence of a band in the lower frequency "fingerprint region" corresponds to the C-Br stretch, confirming the bromination of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of a molecule by mapping the carbon-hydrogen framework. Both 1H NMR and 13C NMR provide detailed information about the chemical environment of each nucleus.
1H NMR Spectroscopy: In the 1H NMR spectrum of this compound, the proton on the alpha-carbon (the carbon bearing the bromine atom, C2) is highly diagnostic. Its chemical shift is influenced by two electron-withdrawing groups: the carboxylic acid and the bromine atom. This causes its signal to appear significantly downfield compared to other methylene protons in the alkyl chain. It would likely appear as a triplet due to coupling with the two protons on the adjacent carbon (C3).
13C NMR Spectroscopy: In the 13C NMR spectrum, the carbons of the carboxylic acid, the alpha-carbon, and the long alkyl chain will have distinct chemical shifts. The carbonyl carbon (C1) will appear far downfield. The alpha-carbon (C2), being directly attached to the electronegative bromine atom, will also be shifted downfield relative to the other sp3 hybridized carbons of the chain.
Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for 1H) |
|---|---|---|---|
| COOH | 1H | 10 - 12 | Singlet, broad |
| CH-Br (C2) | 1H | 4.1 - 4.4 | Triplet |
| CH2 (C3) | 1H | ~2.0 | Multiplet |
| (CH2)n | 1H | 1.2 - 1.6 | Multiplet |
| CH3 (terminal) | 1H | ~0.9 | Triplet |
| COOH (C1) | 13C | 170 - 180 | - |
| CH-Br (C2) | 13C | 45 - 55 | - |
| Alkyl Chain (CH2)n | 13C | 20 - 35 | - |
Note: These are predicted values based on general chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions. netlify.appbhu.ac.inpdx.edu
Advanced Separation Techniques (e.g., Multidimensional GC)
For highly complex samples where standard one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful advanced separation technique. GC×GC utilizes two different capillary columns with orthogonal (different) separation mechanisms connected via a modulator dioxin20xx.orgazom.com.
The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. This process results in a significant increase in peak capacity and separation power, allowing for the resolution of co-eluting compounds that would overlap in a one-dimensional separation chromatographyonline.com.
The application of GC×GC would be particularly advantageous for analyzing this compound in challenging matrices such as:
Environmental samples: Separating it from a multitude of other fatty acids, pollutants, and natural organic matter.
Biological tissues: Resolving it from endogenous lipids and other metabolites.
Industrial products: Differentiating it from isomers and byproducts.
GC×GC coupled with a sensitive detector like a micro-electron capture detector (µECD), which is highly sensitive to halogenated compounds, or a time-of-flight mass spectrometer (TOFMS), can provide exceptional selectivity and sensitivity for the analysis of halogenated organic compounds azom.comazom.com. This technique can reveal the presence of trace-level halogenated contaminants that might be obscured by matrix interferences in a standard GC-MS analysis azom.comscholaris.ca.
Structure Activity Relationship Sar Studies of 2 Bromotetradecanoic Acid Derivatives
Impact of Halogen Substitution on Biological Activity
The nature of the substituent at the alpha-carbon (C-2) of tetradecanoic acid significantly alters its biological activity. Comparative studies of 2-substituted tetradecanoic acid analogues, particularly the 2-bromo, 2-fluoro, and 2-hydroxy derivatives, have demonstrated that the identity of this group is a critical determinant of inhibitory potency against specific enzymes.
One of the most illustrative examples is the inhibition of N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate (a C14 fatty acid) to proteins. When converted to their coenzyme A (CoA) thioesters, these analogues show varied competitive inhibition of NMT. Research has established the following hierarchy of inhibitory potency:
2-hydroxymyristoyl-CoA is the most potent inhibitor, with a Kᵢ (inhibition constant) of 45 nM.
2-fluoromyristoyl-CoA displays intermediate potency, with a Kᵢ of 200 nM.
2-bromomyristoyl-CoA is the least potent of the three, with a Kᵢ of 450 nM.
This demonstrates that a hydroxyl group at the C-2 position is most favorable for inhibiting NMT, being ten times more effective than the bromo-substituted analogue. The fluorine-substituted version is more than twice as effective as the bromo derivative. This highlights the sensitivity of the enzyme's active site to the electronegativity, size, and hydrogen-bonding capability of the C-2 substituent.
Further evidence for the importance of the C-2 substituent comes from studies on protein palmitoylation. The palmitate analogue, 2-bromopalmitate (2-BP), is a widely recognized inhibitor of this process. In contrast, other analogues like 2-hydroxypalmitate (B1264574) show no inhibitory effect on the palmitoylation of certain proteins, such as the Src family kinase Fyn nih.gov. This underscores that the presence of the bromine atom is not merely a placeholder but is essential for the specific inhibitory activity observed.
| Compound | Kᵢ (nM) |
|---|---|
| 2-hydroxymyristoyl-CoA | 45 |
| 2-fluoromyristoyl-CoA | 200 |
| 2-bromomyristoyl-CoA | 450 |
Influence of Chain Length Modifications
The length of the fatty acid chain is another pivotal factor that dictates the biological activity and target specificity of 2-bromo fatty acids. Comparisons between 2-bromotetradecanoic acid (C14), 2-bromohexadecanoic acid (C16), and 2-bromooctadecanoic acid (C18) reveal that even a difference of two carbons can significantly alter their inhibitory profiles.
Studies in the bacterium Pseudomonas aeruginosa have provided clear evidence of this chain-length dependence. The bacterium produces virulence factors such as polyhydroxyalkanoic acid (PHA) and rhamnolipids. The inhibitory effects of different 2-bromoalkanoic acids on the synthesis of these products were compared:
2-bromohexadecanoic acid (2-BrHA, C16) and 2-bromooctadecanoic acid (2-BrOA, C18) showed similar and potent inhibition of both PHA and rhamnolipid synthesis researchgate.netresearchgate.net.
2-bromodecanoic acid (2-BrDA, C10) , a shorter-chain analogue, was a significantly weaker inhibitor. While it caused a 25-35% reduction in PHA synthesis, it had almost no effect on rhamnolipid production researchgate.netresearchgate.net.
These findings suggest that a longer alkyl chain (C16 or C18) is required for potent inhibition of the enzymes involved in these pathways, such as RhlA and PhaG researchgate.net. The shorter C10 chain of 2-BrDA is insufficient to produce the same level of inhibition, particularly for rhamnolipid synthesis. This indicates that the enzyme active sites have a preference for longer acyl chains.
This preference is also reflected in the primary targets of these inhibitors in mammalian cells: the DHHC (Asp-His-His-Cys) family of protein acyltransferases (PATs), which mediate protein palmitoylation. The most commonly used inhibitor for studying this process is 2-bromohexadecanoic acid (2-bromopalmitate), the C16 analogue nih.gov. The development of activity-based probes based on C16 and C18 chains, such as 2-bromohexadec-15-ynoic acid and 2-bromooctadec-17-ynoic acid, further reinforces the importance of these longer chain lengths for effectively targeting PATs nih.gov.
| Compound (Chain Length) | PHA Synthesis Inhibition | Rhamnolipid Synthesis Inhibition |
|---|---|---|
| 2-Bromodecanoic acid (C10) | Weak (25-35%) | Very Weak / None |
| 2-Bromohexadecanoic acid (C16) | Strong | Strong |
| 2-Bromooctadecanoic acid (C18) | Strong | Strong |
Structural Elucidation for Enhanced Potency and Selectivity
Understanding the three-dimensional structure of how 2-bromo fatty acids interact with their enzyme targets is key to developing more potent and selective inhibitors. The elucidation of the crystal structure of the human DHHC protein acyltransferase zDHHC20 in complex with 2-bromopalmitate (2-BP) has provided unprecedented insight into this interaction nih.gov.
The structure reveals several critical features:
Covalent Inhibition : 2-BP acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue (Cys156) within the DHHC motif nih.govnih.gov. The bromine atom at the C-2 position makes the alpha-carbon electrophilic, facilitating a nucleophilic attack from the cysteine's thiol group.
Acyl Chain Binding Cavity : The enzyme possesses a long, hydrophobic cavity formed by four transmembrane helices that accommodates the fatty acid chain of the inhibitor nih.govnih.gov. This cavity explains the preference for longer-chain fatty acids like palmitate (C16).
Determinants of Selectivity : The structure highlights key hydrophobic residues within the transmembrane helices and the DHHC domain that are crucial for acyl chain recognition and determining chain-length selectivity nih.gov. For example, studies comparing DHHC3 and DHHC7 suggest that a single amino acid change in the acyl-binding pocket (isoleucine in DHHC3 vs. serine in DHHC7) is responsible for their differing preferences for fatty acyl chain lengths nih.gov. DHHC3 prefers shorter chains, while DHHC7 is more promiscuous nih.gov.
Despite these insights, 2-bromopalmitate itself is known to be a promiscuous, non-selective inhibitor, targeting most of the 23 human DHHC enzymes as well as other unrelated proteins researchgate.netacs.org. This lack of selectivity limits its therapeutic potential. The structural knowledge gained from the zDHHC20-inhibitor complex provides a rational basis for designing new derivatives with enhanced potency and, crucially, improved selectivity. By modifying the acyl chain or the head group, it may be possible to create compounds that specifically target individual DHHC isoforms, which would be invaluable tools for dissecting their unique biological roles and for developing targeted therapeutics.
Research Applications and Translational Potential of 2 Bromotetradecanoic Acid
Use as a Biochemical Probe for Enzyme Activity and Specificity
The chemical structure of 2-bromotetradecanoic acid makes it an effective tool for investigating biological systems. It is recognized as a biochemical for proteomics research and has been utilized to probe the function and specificity of various enzymes. nih.gov Its primary and most studied role in this context is as an inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the survival of many fungal species. google.comsigmaaldrich.com
NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This process, known as myristoylation, is vital for protein folding, membrane localization, and signal transduction. nih.gov this compound, as an analog of myristic acid, acts as a competitive inhibitor, competing with the natural substrate for the enzyme's active site. google.com This inhibition disrupts the myristoylation of essential fungal proteins, leading to the arrest of fungal growth. google.com Its efficacy has been demonstrated in vitro against a variety of yeasts and filamentous fungi. sigmaaldrich.comsigmaaldrich.com
Below is a summary of the minimum inhibitory concentrations (MICs) of (±)-2-bromotetradecanoic acid against several fungal species, demonstrating its potency as a biochemical probe for NMT activity.
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 39 µM nih.gov |
| Cryptococcus neoformans | 20 µM |
| Saccharomyces cerevisiae | 10 µM |
| Aspergillus niger | < 42 µM |
Beyond mycology, 2-halofatty acids, including this compound, have been used as probes to study enzyme activity in other biological systems. Research has shown that these compounds can inhibit reductases and acetyltransferases involved in the final steps of sex pheromone biosynthesis in certain lepidopteran insects. This highlights its utility in exploring metabolic pathways beyond fungal targets. Furthermore, alpha-bromomyristic acid has been identified as an effective selective inhibitor for gram-positive organisms in milk, indicating its potential use as a probe in applied microbiology to study and control bacterial populations.
Precursor in Pharmaceutical and Specialty Chemical Synthesis
The reactivity of the carbon-bromine bond at the alpha position makes this compound a useful precursor and building block in organic synthesis. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of various functional groups, enabling the synthesis of more complex molecules.
A specific example of its use as a synthetic intermediate is in the preparation of monomers for material science applications. This compound is first converted to its more reactive form, 2-bromo-tetradecanoyl chloride, by reacting it with oxalyl chloride. google.com This acyl chloride is then used as a reactant to synthesize alkyl-functionalized maleic anhydrides, which are specialized monomers designed for self-assembly and chemical modification of surfaces like graphene. google.com
While specific pharmaceuticals synthesized directly from this compound are not widely documented, its structure is amenable to creating derivatives for drug discovery. Its ester forms, such as ethyl 2-bromotetradecanoate, are also commercially available, suggesting its use in esterification reactions to produce specialty chemicals. The general reactivity of alpha-bromo acids is well-established in organic chemistry, positioning this compound as a valuable synthon for introducing a C14 alkyl chain into a target molecule, a common structural motif in specialty chemicals and pharmacologically active compounds.
Drug Repurposing and Novel Therapeutic Development
The most significant therapeutic potential for this compound lies in the development of novel antifungal agents. sigmaaldrich.com As detailed in section 8.1, its ability to inhibit the essential fungal enzyme N-myristoyltransferase (NMT) provides a clear mechanism of action for antifungal activity. google.comsigmaaldrich.comsigmaaldrich.com Studies have confirmed its potent in vitro fungicidal or fungistatic effects against human pathogens like Candida albicans and Cryptococcus neoformans. sigmaaldrich.com However, a critical aspect of its therapeutic development is the observation that while several (+)-2-halotetradecanoic acids, including the bromo-derivative, demonstrated strong activity in vitro, they did not show efficacy in vivo. nih.gov This suggests challenges with bioavailability, metabolism, or target engagement in a whole-organism system, which are common hurdles in drug development.
In addition to targeted development, this compound has been identified as a natural product in extracts from various sources that are being investigated for therapeutic properties.
Anticancer Potential : It was identified as a component in the essential oil extracted from Tenebrio molitor (mealworm) larvae. This essential oil was found to exhibit strong anticancer properties by inducing apoptosis in prostate cancer cell lines and showed synergistic potential when combined with the drug zoledronic acid.
Anti-inflammatory and Antioxidant Context : The compound was detected in garlic peel extract, which is studied for its antioxidant and anti-inflammatory effects in models of ulcerative colitis. It has also been found in the plant Emex spinosa, which is being investigated for antioxidant and antibacterial properties.
While its presence in these bioactive natural extracts is notable, its direct contribution to their anticancer or anti-inflammatory effects has not been definitively established and requires further investigation. The primary avenue for its novel therapeutic development remains as an antifungal agent, likely requiring medicinal chemistry efforts to improve its in vivo properties.
Material Science Applications
This compound is also emerging as a valuable compound in the field of material science. Its utility stems from its bifunctional nature—a long hydrocarbon tail and a reactive alpha-bromo acid head group—which allows it to be used as a building block for functional polymers and surface modifiers.
One documented application is its use as a precursor for creating monomers for the functionalization of graphene. In a multi-step synthesis, this compound is converted into a maleimide (B117702) monomer carrying a C14 alkyl chain. google.com This monomer is specifically designed for self-assembly and creating covalent modifications on graphene surfaces, tailoring the material's properties for advanced applications. google.com
Furthermore, a patent for photo-curable polymers lists this compound as a potential component in the synthesis of hyperbranched urethane-acrylate compounds. sigmaaldrich.com In this context, it can function as a chain transfer agent to control polymer molecular weight and structure. These polymers are developed for use in specialized coatings and printing inks where properties like viscosity and the number of reactive end-groups are critical. sigmaaldrich.com
The compound has also been identified in a natural plant extract from Araucaria heterophylla that functions as a green corrosion inhibitor for mild steel in acidic environments. sigmaaldrich.com Although it is one of many components in the extract, its presence suggests that long-chain fatty acids and their derivatives can contribute to the formation of a protective layer on metal surfaces, a key principle in corrosion science.
Natural Occurrence and Biosynthetic Context of 2 Bromotetradecanoic Acid
Identification as a Metabolite in Fungi
2-Bromotetradecanoic acid has been identified as a metabolite in several species of fungi. Research has pointed to its presence in various fungal extracts, suggesting its role as a secondary metabolite.
Aspergillus niger, a common filamentous fungus, is known for its production of a diverse array of secondary metabolites. While this compound is not one of its most abundantly produced compounds, studies have indicated its presence. It is considered that this compound may play a role in the fungus's defense mechanisms or other biological activities researchgate.netnih.gov. The production of such metabolites is often influenced by the growth conditions and the substrate on which the fungus is cultivated nih.gov.
Penicillium expansum is a widespread fungus, particularly known as a postharvest pathogen of fruits, causing blue mold mdpi.com. Analysis of the methanolic extracts of P. expansum has led to the identification of this compound among a variety of other bioactive compounds. researchgate.netscispace.com Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in detecting this compound, revealing a complex profile of secondary metabolites produced by this species researchgate.netscispace.comresearchgate.net. The presence of this compound in P. expansum suggests its potential involvement in the fungus's ecological interactions.
A study analyzing the methanolic extract of P. expansum identified twenty-eight bioactive compounds, including this compound. The identification was based on peak area, retention time, and molecular weight.
| Compound Identified | Retention Time (RT) |
| This compound | 11.567 |
This table shows the retention time for this compound as identified in a GC-MS analysis of Penicillium expansum extract.
Saccharomyces cerevisiae, a species of yeast, is extensively used in baking and brewing. While primarily known for its role in fermentation, it also produces a range of secondary metabolites. Although not a primary metabolite, this compound has been noted in the context of studies investigating the antifungal activities of myristic acid analogs against S. cerevisiae nih.govnactem.ac.uktandfonline.com. The yeast's susceptibility to this compound suggests that it may interfere with essential metabolic pathways tandfonline.com.
Relationship to Myristic Acid Biosynthesis and Derivatives
This compound is a derivative of myristic acid, a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH wikipedia.org. Myristic acid itself is a product of fatty acid biosynthesis and can be derived from acetyl-CoA, the elongation of lauric acid, or the shortening of palmitic acid researchgate.net.
The introduction of a bromine atom at the second carbon position (the alpha-carbon) of myristic acid creates this compound. This structural modification significantly alters the chemical properties and biological activity of the parent molecule. Myristic acid and its derivatives, including this compound, are of interest for their potential as inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for the function of many cellular and viral proteins tandfonline.comresearchgate.netnih.gov. The inhibition of NMT can have profound effects on fungal viability, making these compounds subjects of antifungal research nih.govtandfonline.com.
The conversion of 2-substituted myristic acid derivatives to their corresponding acyl-CoA thioesters can result in potent inhibitors of NMT nih.gov. For instance, 2-bromomyristoyl-CoA, the activated form of this compound, has been shown to be an inhibitor of this enzyme tandfonline.comnih.gov.
| Myristic Acid Derivative | Target Enzyme | Effect |
| 2-Bromomyristoyl-CoA | N-myristoyltransferase (NMT) | Inhibition |
This table illustrates the relationship between a derivative of myristic acid and its enzymatic target.
Q & A
Q. Basic
- Use RPMI 1640 media for antifungal assays, as it supports reproducible minimum inhibitory concentration (MIC) measurements against Candida albicans (MIC = 39 μM) and Cryptococcus neoformans (MIC = 20 μM) .
- Include positive controls (e.g., fluconazole) and measure log-phase fungal growth.
Q. Advanced
- Investigate structure-activity relationships by synthesizing analogs with varied halogen substitutions or carbon chain lengths.
- Optimize physicochemical properties (pKa: 2.9–3.3; log P: 6.7–7.3) to enhance membrane permeability and target binding .
How can researchers reconcile conflicting data on the natural occurrence of this compound in fungal extracts versus synthetic sources?
Q. Basic
- Compare GC-MS profiles of natural extracts (e.g., Ganoderma lucidum or Aspergillus niger) with synthetic standards to confirm identity .
- Quantify relative abundance using peak area percentages (e.g., 0.92% in G. lucidum extracts) .
Q. Advanced
- Use isotopic labeling or biosynthetic pathway inhibition studies to distinguish endogenous production from environmental contamination.
What methodologies are recommended for synthesizing and purifying this compound with high enantiomeric purity?
Q. Basic
- Brominate tetradecanoic acid at the α-position using N-bromosuccinimide (NBS) under radical initiation.
- Purify via recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography.
Q. Advanced
- Employ asymmetric catalysis (e.g., chiral ligands) to control stereochemistry, as racemic mixtures (±)-2-bromotetradecanoic acid may exhibit reduced bioactivity .
How should researchers validate the antimicrobial activity of this compound against drug-resistant strains?
Q. Basic
- Perform agar diffusion assays with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus).
- Compare inhibition zones to standard antibiotics (e.g., vancomycin) .
Q. Advanced
- Conduct time-kill kinetics and synergy studies with existing antifungals to identify combinational effects.
- Assess resistance mechanisms via genomic or proteomic profiling of treated pathogens.
What analytical techniques beyond GC-MS are suitable for characterizing this compound in complex matrices?
Q. Basic
- Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-Br stretch at ~600 cm⁻¹) .
- Pair with nuclear magnetic resonance (NMR) for structural confirmation.
Q. Advanced
- Apply high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation pathway analysis.
How can researchers address discrepancies in reported bioactivity data for this compound across studies?
Q. Basic
- Standardize assay conditions (e.g., pH, temperature, inoculum size) to minimize variability.
- Replicate experiments using commercially available or in-house synthesized compounds.
Q. Advanced
- Perform meta-analyses of published MIC values to identify outliers and trends.
- Use computational modeling (e.g., molecular docking) to predict target interactions and validate experimental results .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
Q. Advanced
- Conduct toxicity assays (e.g., LD₅₀ in model organisms) to establish safe handling thresholds.
- Implement waste disposal protocols for halogenated organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
